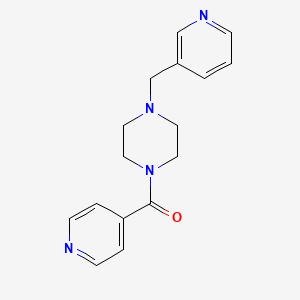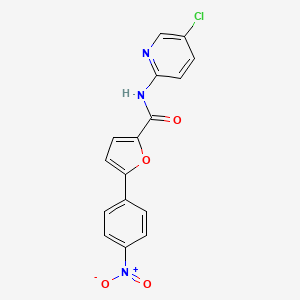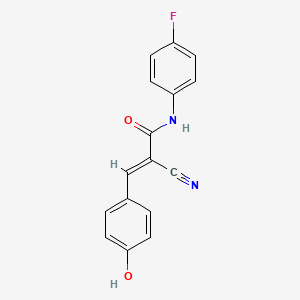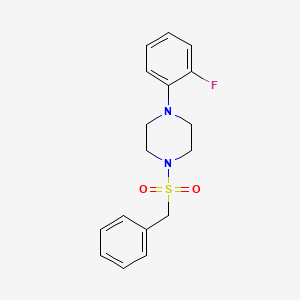![molecular formula C19H23N3O4S B5719102 N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, CYM-5442 has been found to have a wide range of other biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
作用机制
The exact mechanism of action of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell survival. By inhibiting Hsp90, N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide may disrupt multiple signaling pathways that are critical for cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its anticancer effects, N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has also been found to have neuroprotective effects, potentially through its ability to inhibit the activity of Hsp90.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide for lab experiments is its specificity for Hsp90. This compound has been found to have minimal effects on other chaperone proteins, which can be important for maintaining cellular homeostasis. However, one limitation of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is its relatively low potency compared to other Hsp90 inhibitors. This may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, particularly with respect to its effects on Hsp90 and other signaling pathways. Finally, the development of more potent analogs of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide may improve its efficacy and expand its potential therapeutic applications.
合成方法
The synthesis of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-nitro-5-chlorobenzoic acid. This intermediate is then reduced to N-cyclohexyl-2-amino-5-chlorobenzoic acid using palladium on carbon as a catalyst. The next step involves the reaction of this intermediate with 3-pyridinesulfonamide to form N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide.
科学研究应用
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-10-9-16(27(24,25)22-15-8-5-11-20-13-15)12-17(18)19(23)21-14-6-3-2-4-7-14/h5,8-14,22H,2-4,6-7H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRDDHCAXPJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
